

# Technical Guide: Identification, Origin, and Control of Olaparib Impurity 1

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Olaparib impurity 1*

CAS No.: 763113-06-0

Cat. No.: B12102464

[Get Quote](#)

## Executive Summary & Nomenclature Strategy

In the high-stakes landscape of PARP inhibitor development, precise impurity profiling is non-negotiable. While pharmacopeias (USP/EP) assign specific letter designations (e.g., Impurity A, B), the term "**Olaparib Impurity 1**" is frequently utilized in commercial reference standard catalogs to denote a specific structural analogue arising from the modification of the cyclopropyl moiety.

**Critical Distinction:** Researchers must verify the chemical structure rather than relying solely on the generic "Impurity 1" label, as numbering varies by vendor. This guide focuses on the widely cited hydroxybutanoyl derivative (CAS 2514757-44-7), which also corresponds to the known M12 metabolite.

## Table 1: Chemical Identity Profile

| Parameter          | Specification                                                                         |
|--------------------|---------------------------------------------------------------------------------------|
| Common Name        | Olaparib Impurity 1 (Vendor Designation)                                              |
| Chemical Name      | 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one |
| CAS Number         | 2514757-44-7                                                                          |
| Molecular Formula  | C <sub>24</sub> H <sub>25</sub> FN <sub>4</sub> O <sub>4</sub>                        |
| Molecular Weight   | 452.48 g/mol                                                                          |
| Correlation        | Olaparib Metabolite M12; Hydroxy-Olaparib (linearized)                                |
| Structural Feature | Ring-opened cyclopropane converted to 4-hydroxybutanoyl chain                         |

## Structural Origin & Mechanistic Pathway

Understanding the causality of impurity formation is essential for control. **Olaparib Impurity 1** is not merely a random byproduct; it represents a specific transformation of the drug's cyclopropanecarbonyl tail.

### Formation Mechanism

The formation of Impurity 1 involves the opening of the strained cyclopropane ring. In biological systems (metabolism), this is an oxidative process (CYP450-mediated). In chemical synthesis or stability testing, this can occur under specific stress conditions (oxidative stress or acidic hydrolysis), leading to the linearization of the cyclopropyl group into a hydroxy-alkyl chain.

Key Transformation: Cyclopropyl-C(=O)-

HO-(CH<sub>2</sub>)<sub>3</sub>-C(=O)-

### Pathway Visualization

The following diagram illustrates the structural relationship and transformation pathway.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway showing the conversion of the Olaparib cyclopropyl group to the linearized hydroxybutanoyl form (Impurity 1).

## Analytical Strategy: Identification & Quantification

To detect Impurity 1 reliably, generic gradient methods may fail to separate it from the parent peak due to structural similarity. The presence of the hydroxyl group increases polarity, typically causing it to elute before Olaparib in Reverse-Phase (RP) chromatography.

## High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to be self-validating. The resolution between Olaparib and Impurity 1 must be  $> 1.5$ .

Method Principle: Gradient elution on a C18 stationary phase with pH control to suppress ionization of the piperazine nitrogen, ensuring sharp peak shapes.

## Table 2: Recommended Chromatographic Conditions

| Parameter      | Setting / Protocol                                                      |
|----------------|-------------------------------------------------------------------------|
| Column         | C18, 150 x 4.6 mm, 3.5 $\mu$ m (e.g., Waters XBridge or Agilent Zorbax) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7)                                     |
| Mobile Phase B | Acetonitrile (LC-MS Grade)                                              |
| Flow Rate      | 1.0 mL/min                                                              |
| Column Temp    | 40°C                                                                    |
| Detection      | UV at 276 nm (Primary) and 254 nm                                       |
| Injection Vol  | 10 $\mu$ L                                                              |

#### Gradient Profile:

- 0-2 min: 5% B (Isocratic hold for polar degradants)
- 2-15 min: 5%  
60% B (Linear ramp)
- 15-20 min: 60%  
90% B (Wash)
- 20-25 min: 5% B (Re-equilibration)

## Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation, monitor the following transitions:

- Parent Ion (Olaparib):  $[M+H]^+ = 435.46$  m/z
- Impurity 1 Target:  $[M+H]^+ = 453.48$  m/z (+18 Da shift corresponding to hydration/ring opening).

- Fragmentation: Look for the characteristic phthalazinone core fragment ( $m/z \sim 247$ ) which remains unchanged, confirming the modification is on the piperazine tail.

## Regulatory & Safety Implications (ICH M7/Q3A)

As a known metabolite (M12), Impurity 1 generally falls under the "Metabolites in Safety Testing" (MIST) guidelines.

- Qualification: If this impurity is a major human metabolite, it may be considered "qualified" for safety, potentially allowing higher limits than the standard ICH Q3A threshold (0.15% or 1.0 mg/day).
- Genotoxicity: Unlike the Nitroso impurities (e.g., N-nitroso olaparib) which require strict control at nanogram levels, Impurity 1 is a structural modification of the acyl chain and does not inherently introduce a structural alert for mutagenicity (such as an N-nitroso or epoxide group).
- Control Strategy:
  - Process Control: Monitor oxidative conditions during the final coupling steps of Olaparib synthesis.
  - Storage: Ensure protection from moisture and high heat to prevent hydrolysis of the cyclopropyl amide.

## References

- Veeprho. (n.d.). Olaparib Nitroso Impurity 1 vs. Impurity 1 Distinction. Retrieved from [[Link](#)]
- European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib). (Provides context on M12 metabolite and impurity qualification). Retrieved from [[Link](#)]
- To cite this document: BenchChem. [Technical Guide: Identification, Origin, and Control of Olaparib Impurity 1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12102464#olaparib-impurity-1-cas-number-and-identification>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)